molecular formula C22H35N3O3 B2865474 4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide CAS No. 1235664-02-4

4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide

Cat. No.: B2865474
CAS No.: 1235664-02-4
M. Wt: 389.54
InChI Key: UQVQKXWIXNYHMY-UHFFFAOYSA-N
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Description

4-((4-Butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This molecule features a piperidine core, a common scaffold in drug discovery, which is functionalized with a 4-butoxybenzamido group and a tert-butoxycarbonyl (Boc) protecting group. The Boc group, a hallmark of intermediates in multi-step organic synthesis, allows for selective manipulation of the piperidine nitrogen in subsequent reactions . Piperidine derivatives are extensively utilized as key building blocks for the synthesis of more complex molecules and are frequently investigated for their potential biological activities. Related structural analogs, such as other Boc-protected piperidine carboxamides, are commonly employed in the development of novel therapeutic agents . The presence of the 4-butoxybenzamide moiety is a structural feature shared with other compounds used in research settings . This product is provided strictly for research and development purposes in a laboratory environment. It is not intended for diagnostic, therapeutic, or any other human use. Researchers are responsible for ensuring safe handling and compliance with all applicable local, national, and international regulations.

Properties

IUPAC Name

4-[[(4-butoxybenzoyl)amino]methyl]-N-tert-butylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H35N3O3/c1-5-6-15-28-19-9-7-18(8-10-19)20(26)23-16-17-11-13-25(14-12-17)21(27)24-22(2,3)4/h7-10,17H,5-6,11-16H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UQVQKXWIXNYHMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NCC2CCN(CC2)C(=O)NC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H35N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide typically involves multiple steps, starting with the preparation of the core piperidine ring. The process may include the following steps:

  • Synthesis of Piperidine Core: : The piperidine ring is often synthesized through a cyclization reaction involving linear precursors.

  • Introduction of Butoxybenzamide Group: : The butoxybenzamide moiety is introduced through a reaction with 4-butoxybenzoic acid and an amine source.

  • Attachment of N-(tert-Butyl) Group: : The N-(tert-butyl) group is added through a reaction with tert-butylamine.

  • Carboxamide Formation: : The final carboxamide group is introduced through a reaction with an appropriate carboxylic acid derivative.

Industrial production methods may involve optimizing these steps for scalability, cost-effectiveness, and yield improvement. Advanced techniques such as continuous flow chemistry and automated synthesis platforms can be employed to enhance production efficiency.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

  • Oxidation: : Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles such as alkyl halides or amines.

  • Amide Formation: : Amide bonds can be formed through reactions with carboxylic acids or their derivatives.

Common reagents and conditions used in these reactions include solvents like dichloromethane, dimethylformamide, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions include oxidized derivatives, reduced forms, substituted analogs, and amide-linked compounds.

Scientific Research Applications

4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide has several scientific research applications:

  • Chemistry: : It can be used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: : The compound may serve as a probe in biological studies to investigate cellular processes and interactions.

  • Medicine: : Potential therapeutic applications include its use as a drug candidate for treating various diseases, given its structural similarity to known bioactive molecules.

  • Industry: : It can be utilized in the manufacturing of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism would depend on the specific application and target system.

Comparison with Similar Compounds

Structural Analogues with Benzimidazolone/Benzodiazol Substituents

Examples :

  • 4-(5-Chloro-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 18) Key Features: A benzodiazol-2-one ring replaces the butoxybenzamido group. Synthesis: Synthesized via coupling of 5-chloro-1-(4-piperidyl)-2-benzimidazolinone with 4-iodophenyl isocyanate (90% yield) . Activity: Likely targets kinases or enzymes due to halogenated aromatic and heterocyclic motifs, common in inhibitors .
  • 4-(4-Methyl-2-oxo-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-N-(4-iodophenyl)piperidine-1-carboxamide (Compound 20) Key Features: Methyl-substituted benzodiazol-2-one and 4-iodophenyl groups. Synthesis: 88% yield via similar isocyanate coupling .

Structural Differences :

Feature Target Compound Benzimidazolone Derivatives
Piperidine Substituent 4-Butoxybenzamido-methyl Benzodiazol-2-one ring
Aryl Group None 4-Iodo/3,4-dichlorophenyl
Synthesis Yield Not Reported 85–90%

Analogues with Aminoethyl and Aryl Substituents

Examples (From ):

  • 4-(2-Aminoethyl)-N-(4-fluorophenyl)piperidine-1-carboxamide hydrochloride (Compound 6) Key Features: Aminoethyl side chain and 4-fluorophenyl group. Synthesis: 120% yield via fluorophenyl isocyanate coupling . Activity: Designed as TAAR1 agonists; fluorine enhances bioavailability and target affinity .

Comparison :

  • The tert-butyl group in the target compound may improve metabolic stability over the protonated aminoethyl in Compound 6 .

Local Anesthetic Piperidine-1-carboxamides

Examples (From ):

  • N-(2-Oxo-2-(phenylamino)ethyl)piperidine-1-carboxamide (Compound 4h) Key Features: Oxo-ethyl linker with phenylamino group. Activity: High surface/local anesthetic activity with low hepatotoxicity .

Comparison :

  • The target compound’s butoxybenzamido group may enhance membrane permeability, but its larger size could reduce diffusion compared to 4h’s compact structure.
  • Toxicity: The tert-butyl group in the target compound may reduce reactive metabolite formation, similar to 4h’s low-toxicity profile .

Kinase Inhibitors with Piperidine Moieties

Example : AZD5363 (From )

  • Key Features : Pyrrolopyrimidine group and 4-chlorophenyl-hydroxypropyl substituent.
  • Activity : Potent Akt kinase inhibitor with oral bioavailability and in vivo efficacy .

Comparison :

  • The target compound lacks the heteroaromatic pyrrolopyrimidine ring critical for ATP-binding pocket interactions in AZD5363.
  • The tert-butyl group in both compounds suggests shared strategies to enhance metabolic stability .

Molecular Properties :

Parameter Target Compound Benzimidazolone Derivatives Aminoethyl Analogues
Molecular Weight ~423.5 g/mol 450–500 g/mol 300–350 g/mol
Lipophilicity (LogP) High (butoxy chain) Moderate (halogenated aryl) Variable (fluorophenyl)
Key Substituents Butoxybenzamido, tert-butyl Halogenated benzodiazol Aminoethyl, fluorine

Biological Activity

4-((4-butoxybenzamido)methyl)-N-(tert-butyl)piperidine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by its molecular formula C18H28N2O2C_{18}H_{28}N_{2}O_{2} and a molecular weight of approximately 304.43 g/mol. Its structural components include a piperidine ring, a butoxybenzamide moiety, and a tert-butyl group, which may influence its pharmacological properties.

Research indicates that compounds similar to this compound may interact with various biological targets, including receptors and enzymes. The following are key mechanisms identified in related compounds:

  • Receptor Modulation : Compounds with similar structures have been shown to act as agonists or antagonists at muscarinic receptors, influencing neurotransmitter signaling pathways .
  • Calcium Channel Blockade : Some derivatives exhibit activity as calcium channel blockers, which may have implications for cardiovascular and neurological conditions .
  • Enzyme Inhibition : The compound might inhibit specific enzymes involved in metabolic pathways, potentially affecting drug metabolism and efficacy.

In Vitro Studies

In vitro studies have demonstrated the ability of related piperidine derivatives to modulate receptor activity. For instance, AC-42, a compound structurally related to this compound, was found to activate muscarinic M(1) receptors in the absence of orthosteric agonists, suggesting an allosteric mode of action .

Case Studies

While specific case studies focusing solely on this compound are scarce, the following examples illustrate the biological relevance of similar compounds:

  • Study on Muscarinic Receptors : A study highlighted how certain piperidine derivatives could influence receptor conformation and signaling pathways in CHO cells expressing human M(1) receptors .
  • Calcium Channel Blocker Research : Another investigation into N-piperidinyl acetamide derivatives indicated their effectiveness in ameliorating conditions characterized by unwanted calcium channel activity, showcasing their potential therapeutic utility .

Data Table: Summary of Biological Activities

Activity TypeRelated CompoundMechanism of ActionReference
Receptor AgonismAC-42Allosteric activation of M(1) receptors
Calcium Channel BlockadeN-piperidinyl acetamideInhibition of calcium influx
Enzyme InhibitionVarious piperidine derivativesModulation of metabolic enzymes

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